1-Methyl-4-(prop-1-en-2-yl)benzene (CAS 1195-32-0), commonly referred to as p,alpha-dimethylstyrene or 4-isopropenyltoluene, is a dual-alkylated styrenic monomer and versatile organic building block. Characterized by both an alpha-methyl and a para-methyl group on the styrene core, this compound offers a distinct steric and electronic profile compared to standard baseline monomers like alpha-methylstyrene (AMS) or p-methylstyrene (PMS). In procurement and material selection, it is prioritized for its utility in tuning the thermal properties of specialty copolymers, its role as a specific precursor in catalytic hydrocyanation, and its highly regulated application in trace-level flavor and fragrance compounding [1].
Generic substitution of 1-Methyl-4-(prop-1-en-2-yl)benzene with simpler analogs such as alpha-methylstyrene (AMS) or p-methylstyrene (PMS) frequently fails due to critical differences in electronic activation and steric hindrance. In polymerization workflows, lacking either the alpha- or para-methyl group fundamentally alters the monomer's reactivity ratios and the resulting polymer's glass transition temperature (Tg). In organic synthesis, the weak electron-donating effect of the para-methyl group dictates specific catalytic conversion rates that cannot be replicated by unsubstituted or strongly activated analogs. Furthermore, in specialized formulation contexts such as flavor compounding, baseline styrenics are strictly excluded due to harsh solvent odors and toxicity, making this exact compound non-interchangeable .
For industrial scale-up and bulk storage, 1-Methyl-4-(prop-1-en-2-yl)benzene offers a significantly wider safety margin than the baseline monomer alpha-methylstyrene (AMS). The addition of the para-methyl group increases both the boiling point and the flash point, reducing vapor hazards and evaporative losses during high-temperature polymerization or synthetic processing , [1].
| Evidence Dimension | Flash Point and Boiling Point |
| Target Compound Data | Flash point: 62.2 °C (144 °F); Boiling point: 186-189 °C |
| Comparator Or Baseline | alpha-Methylstyrene (Flash point: ~44 °C; Boiling point: 165 °C) |
| Quantified Difference | +18.2 °C higher flash point and >20 °C higher boiling point |
| Conditions | Standard atmospheric pressure |
Reduces flammability risks and vapor exposure during procurement storage, handling, and elevated-temperature manufacturing.
In modern, HCN-free transfer hydrocyanation protocols using Ni(0) precatalysts, the electronic nature of the para-substituent directly dictates the conversion efficiency. The weakly electron-donating para-methyl group of 1-Methyl-4-(prop-1-en-2-yl)benzene yields moderate, predictable conversion to the corresponding nitrile, whereas strongly activated analogs (e.g., methoxy-substituted) drive higher yields but produce a different downstream moiety [1].
| Evidence Dimension | Product yield in transfer hydrocyanation |
| Target Compound Data | 67% yield of 3-(p-Tolyl)butanenitrile |
| Comparator Or Baseline | 1-Methoxy-4-(prop-1-en-2-yl)benzene (89% yield of methoxy-analog) |
| Quantified Difference | 22% lower yield than the strongly electron-donating methoxy analog |
| Conditions | Ni(0) precatalyst, anhydrous toluene, 1.0 mmol scale |
Allows synthetic chemists to accurately forecast catalytic turnover and select the appropriate precursor based on the required downstream functionalization.
Unlike bulk styrenic monomers which possess harsh, solvent-like odors and are unsuitable for human consumption, high-purity 1-Methyl-4-(prop-1-en-2-yl)benzene is utilized at trace levels in specialized formulations. It imparts specific spicy, balsamic, and lychee-like notes at parts-per-million thresholds, justifying the procurement of specialized grades for the F&F industry [1].
| Evidence Dimension | Taste/Odor threshold and usage limits |
| Target Compound Data | Taste threshold at 2.5 ppm; maximum usage 1-5 ppm in beverages and confections |
| Comparator Or Baseline | alpha-Methylstyrene (Excluded from flavor use due to harsh odor and toxicity) |
| Quantified Difference | Effective organoleptic profile at <5 ppm vs. complete exclusion of the baseline analog |
| Conditions | Food and fragrance compounding |
Essential for specialized flavor compounding where standard, lower-cost styrenic monomers are strictly prohibited by formulation standards.
Procured as a modifying comonomer to tune the glass transition temperature (Tg) and processability of styrenic resins. The dual alpha/para substitution provides a distinct steric profile compared to AMS or PMS, enabling precise control over polymer architecture .
Selected as a starting material for the synthesis of p-tolyl-branched nitriles via modern HCN-free transfer hydrocyanation protocols, allowing laboratories to avoid the handling of highly toxic hydrogen cyanide gas [1].
Utilized by flavor chemists for trace dosing (1-5 ppm) in food and beverage formulations to achieve specific spicy, balsamic, or lychee profiles without introducing the harsh solvent off-notes typical of bulk styrenics[2].
Health Hazard